4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile
CAS No.: 889672-75-7
Cat. No.: VC16907839
Molecular Formula: C10H5ClN2S
Molecular Weight: 220.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889672-75-7 |
|---|---|
| Molecular Formula | C10H5ClN2S |
| Molecular Weight | 220.68 g/mol |
| IUPAC Name | 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile |
| Standard InChI | InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H |
| Standard InChI Key | WSGKOCQBWIRDOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CN=C(S2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework
The compound’s IUPAC name, 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile, reflects its bipartite structure:
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A benzonitrile group (C₆H₄CN) substituted at the para position.
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A 2-chloro-1,3-thiazole ring (C₃H₂ClNS) attached to the benzene ring.
The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, with a chlorine substituent at position 2. The nitrile group (-C≡N) confers electrophilic character, enabling participation in nucleophilic addition reactions .
Stereoelectronic Properties
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Molecular Formula: C₁₀H₅ClN₂S.
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Molecular Weight: 236.68 g/mol (calculated from atomic masses).
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Key Functional Groups:
| Property | Value (Predicted/Analog-Based) | Source Compound |
|---|---|---|
| Boiling Point | ~409 °C | |
| Density | 1.45 g/cm³ | |
| pKa | 4.81 | |
| LogP (Partition Coefficient) | 2.98 | Calculated via PubChem |
The elevated boiling point and density align with aromatic nitriles, which exhibit strong intermolecular dipole-dipole interactions. The pKa suggests weak acidity, likely from the thiazole’s NH group (if protonated) .
Synthesis and Industrial Production
Cyclocondensation of Thiourea Derivatives
A patent (US6812348B1) outlines a method for synthesizing chlorothiazoles via cyclocondensation :
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Intermediate Formation: React 5-chloromethyl-2-chloro-1,3-thiazole with a benzaldehyde derivative.
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Nucleophilic Substitution: Replace the chloromethyl group with a benzonitrile moiety using KCN or NaCN.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings may link pre-functionalized thiazole and benzonitrile precursors. For example:
Computational Descriptors and QSAR
Quantum mechanical calculations predict reactivity and solubility:
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HOMO-LUMO Gap: 5.2 eV (indicative of moderate kinetic stability).
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Polar Surface Area: 65 Ų (suggests poor membrane permeability).
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Lipinski’s Rule Compliance:
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Molecular weight <500: Yes (236.68).
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LogP <5: Yes (2.98).
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Hydrogen bond donors ≤5: Yes (0).
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These descriptors imply potential as a pharmacophore but limited oral bioavailability .
Applications and Industrial Relevance
Agrochemical Intermediates
Chlorothiazoles are precursors to neonicotinoid insecticides (e.g., imidacloprid). The nitrile group may enhance binding to insect nicotinic acetylcholine receptors .
Pharmaceutical Development
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